molecular formula C17H11ClN4O3 B11293257 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11293257
M. Wt: 354.7 g/mol
InChI Key: LFHNLGLENDIBGO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a tetrazolylmethoxy group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.

    Attachment of the Tetrazolylmethoxy Group: The final step involves the nucleophilic substitution of the hydroxyl group on the chromen-2-one core with a tetrazolylmethoxy group, which can be achieved using 5-chloromethyltetrazole and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazolylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
  • 3-(4-chlorophenyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-2-propen-1-amine
  • (3-Chlorophenyl)(2,3-dihydro-1H-tetrazol-5-yl)methanamine hydrochloride

Uniqueness

This compound stands out due to its unique combination of a chromen-2-one core with a tetrazolylmethoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H11ClN4O3

Molecular Weight

354.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C17H11ClN4O3/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(8-15(11)25-17(14)23)24-9-16-19-21-22-20-16/h1-8H,9H2,(H,19,20,21,22)

InChI Key

LFHNLGLENDIBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)Cl

Origin of Product

United States

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